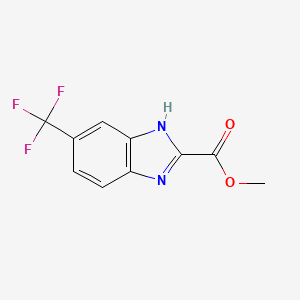
Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate: is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with methyl 5-(trifluoromethyl)benzoate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or receptors involved in disease pathways . For example, it may inhibit DNA synthesis in cancer cells or disrupt viral replication processes .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a wide range of biological activities.
5-Fluorobenzimidazole: A fluorinated derivative with enhanced anticancer properties.
2-Methylbenzimidazole: A methylated derivative with different pharmacological profiles.
Uniqueness: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other benzimidazole derivatives . This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H7F3N2O2 |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
methyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-3-2-5(10(11,12)13)4-7(6)15-8/h2-4H,1H3,(H,14,15) |
Clave InChI |
SICUYBSAWTXQRU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















